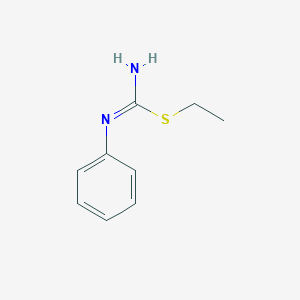

S-Ethyl-N-phenyl-isothiourea

描述

S-乙基-N-苯基-异硫脲是一种有机化合物,属于苯类及其取代衍生物。 它以对各种一氧化氮合酶 (NOS) 亚型的强抑制效应而闻名,使其成为科学研究中的宝贵化合物 .

准备方法

S-乙基-N-苯基-异硫脲的合成通常涉及在受控条件下使硫脲与碘乙烷和苯胺反应。 该反应在乙醇等溶剂中进行,产物通过重结晶纯化 . 工业生产方法可能涉及类似的合成路线,但规模更大,并对产量和纯度进行了优化。

化学反应分析

科学研究应用

Nitric Oxide Synthase Inhibition

One of the most significant applications of SEPI is its ability to inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO), a crucial signaling molecule in various physiological processes. Research indicates that SEPI selectively inhibits different isoforms of NOS, which has implications for cardiovascular health and neurodegenerative diseases.

- Mechanism of Action : SEPI competes with L-arginine, the natural substrate of NOS, thereby reducing NO production. This competitive inhibition can help in managing conditions where excessive NO production is detrimental, such as in certain cardiovascular diseases and neurodegenerative disorders .

- Case Study : A study highlighted the efficacy of SEPI derivatives in modulating NOS activity, showing potential therapeutic benefits in treating conditions like hypertension and Alzheimer's disease .

Ethylene Signaling Modulation

Research has indicated that compounds with a thiourea skeleton, including SEPI, may exhibit ethylene-like activity in plant systems. Ethylene is a critical hormone involved in plant growth and stress responses.

- Stress Response Modulation : SEPI has been studied for its ability to influence stress responses in plants by modulating ethylene signaling pathways. This application could be particularly beneficial in enhancing crop resilience to environmental stressors .

Comparative Analysis with Related Compounds

To understand the unique properties of SEPI, it can be compared with other similar isothiourea derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Phenylthiourea | Phenyl group on nitrogen | Known for its role in biological assays |

| S-Methyl-N-phenyl-isothiourea | Methyl group instead of ethyl | Different solubility and reactivity |

| N,N-Diethylisothiourea | Two ethyl groups on nitrogen | Enhanced lipophilicity and potential for drug delivery |

| S-Ethyl-N-(4-trifluoromethyl)phenyl-isothiourea | Trifluoromethyl group on phenyl ring | Increased potency as a NOS inhibitor |

作用机制

S-乙基-N-苯基-异硫脲的主要作用机制涉及抑制一氧化氮合酶 (NOS)。它与 NOS 的天然底物 L-精氨酸竞争,从而降低一氧化氮的产生。 这种抑制会影响各种分子靶点和通路,包括参与血管舒张、神经传递和免疫反应的通路 .

相似化合物的比较

S-乙基-N-苯基-异硫脲因其对 NOS 亚型的特异性抑制作用而具有独特性。类似的化合物包括:

S-甲基-N-苯基-异硫脲: 另一种具有类似抑制特性的异硫脲衍生物。

S-乙基-N-(4-三氟甲基)苯基-异硫脲: 一种选择性抑制神经元 NOS 的化合物,其中添加了氟原子以增强活性。

N-苯基-异硫脲: 一种更简单的衍生物,具有更广泛的抑制效应

生物活性

S-Ethyl-N-phenyl-isothiourea (SEPTU) is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of nitric oxide (NO) signaling and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂N₂S

- Molecular Weight : 180.27 g/mol

- IUPAC Name : S-Ethyl-N-phenylisothiourea

The structure of SEPTU features an isothiourea functional group, which is critical for its biological activity. The presence of the ethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

SEPTU primarily acts as an inhibitor of nitric oxide synthase (NOS), particularly neuronal nitric oxide synthase (nNOS). It has been shown to selectively inhibit nNOS with a binding affinity characterized by a Ki value of 0.32 µM, indicating a strong interaction with the enzyme. This inhibition leads to a decrease in NO production, which plays a vital role in various physiological processes, including neurotransmission and vascular regulation .

Biological Activities

- Nitric Oxide Production :

-

Potential Therapeutic Applications :

- The selective inhibition of nNOS by SEPTU positions it as a candidate for research into neurological disorders where NO signaling is dysregulated. Conditions such as neurodegenerative diseases and stroke may benefit from targeted therapies utilizing this compound.

-

Comparative Analysis with Similar Compounds :

- SEPTU's unique trifluoromethyl substitution enhances its metabolic stability compared to other isothioureas. For instance, compounds like N-[(4-Trifluoromethyl)phenyl]thiourea exhibit similar structural properties but lack the ethyl substitution that contributes to SEPTU's enhanced activity.

In Vitro Studies

In vitro experiments have demonstrated that SEPTU selectively inhibits nNOS without significantly affecting other NOS isoforms, making it a valuable tool for studying NO-related pathways in cellular models.

Table: Comparative Biological Activity of Isothioureas

| Compound Name | Target Enzyme | Ki Value (µM) | Selectivity |

|---|---|---|---|

| This compound | Neuronal NOS (nNOS) | 0.32 | High |

| N-[(4-Trifluoromethyl)phenyl]thiourea | Neuronal NOS (nNOS) | Not specified | Moderate |

| KB-R7943 | Na+-Ca2+ Exchanger | 1.2–2.4 | Selective |

This table illustrates the comparative selectivity and potency of SEPTU against other biologically active isothioureas.

属性

IUPAC Name |

ethyl N'-phenylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXNJIWNBHHMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324314 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19801-34-4 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。